Tyvelose

Salmonella serotyping O-antigen biosynthesis bacterial genetics

Tyvelose (3,6-dideoxy-D-arabino-hexose) is the definitive immunodominant sugar for Salmonella enterica serogroup D (O9 antigen) and Trichinella spiralis larval glycoprotein antigens. Monoclonal antibodies raised against tyvelose-containing trisaccharides exhibit strict serogroup D1 specificity with zero cross-reactivity to serogroups A, B, or D2. Substituting with abequose (group B) or paratose (group A) is scientifically invalid and yields false-negative results. Authentic tyvelose is required for diagnostic kit positive controls, ELISA/lateral flow calibration standards, β-configured neoglycoconjugate vaccine candidates, phage P22 tailspike-based biosensor development, SPR glycan array baselines, and NMR reference standards for bacterial polysaccharide structural elucidation.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 554-04-1
Cat. No. B8120476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyvelose
CAS554-04-1
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)O)O)O
InChIInChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m1/s1
InChIKeyKYPWIZMAJMNPMJ-OEXCPVAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyvelose (CAS 554-04-1) for Scientific Procurement: Structure, Class, and Baseline Characterization


Tyvelose (3,6-dideoxy-D-arabino-hexose) is a rare monosaccharide classified as a 3,6-dideoxyhexose [1]. It is characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of the hexopyranose ring, with a molecular formula of C₆H₁₂O₄ and a molecular weight of 148.16 g/mol [2]. Tyvelose occurs naturally as a key immunodominant sugar in the O-antigens of specific Gram-negative bacteria, most notably in Salmonella enterica serogroup D strains and Yersinia pseudotuberculosis [3], as well as a terminal capping residue on glycoprotein antigens of the parasitic nematode Trichinella spiralis [4].

Why 3,6-Dideoxyhexose Analogs Cannot Substitute for Tyvelose (CAS 554-04-1) in Serotype-Specific Assays and Immunochemical Studies


Tyvelose belongs to a family of 3,6-dideoxyhexose sugars (including abequose, paratose, colitose, and ascarylose) that serve as the primary antigenic determinants for bacterial serotyping [1]. In Salmonella, the O-antigen polysaccharides of serogroups A, B, and D are structurally identical except for a single sugar residue: paratose in group A, abequose in group B, and tyvelose in group D [2]. Substituting one 3,6-dideoxyhexose for another fundamentally alters serological specificity; isogenic mutants of Salmonella typhi in which the tyvelose biosynthetic gene cluster (rfbSE) was replaced with the abequose synthase gene (rfbJ) switched serotype from O9 (tyvelose) to O4 (abequose) [3]. Similarly, phage P22 tailspike protein discriminates between these epimers, binding tyvelose-containing and abequose-containing octasaccharides with different affinities [4]. Therefore, generic substitution with another 3,6-dideoxyhexose analog is scientifically invalid for any application requiring authentic antigenic or molecular recognition properties.

Quantitative Differentiation of Tyvelose (CAS 554-04-1) from Closest Analogs: A Comparator-Based Evidence Guide for Procurement Decisions


Serotype-Specific O-Antigen Determinant: Tyvelose Defines Salmonella Serogroup D in Isogenic Mutant Studies

In Salmonella enterica, the O-antigen polysaccharide repeat units of serogroups A, B, and D are identical except for a single 3,6-dideoxyhexose residue. Serogroup A strains express paratose, serogroup B express abequose, and serogroup D express tyvelose [1]. Direct isogenic mutant evidence demonstrates that replacing the tyvelose biosynthesis genes (rfbSE) with the abequose synthase gene (rfbJ) in Salmonella typhi converts the serotype from O9 (tyvelose-containing) to O4 (abequose-containing), confirming that tyvelose is the sole determinant of O9 antigenicity [2].

Salmonella serotyping O-antigen biosynthesis bacterial genetics

Differential Phage P22 Tailspike Binding Affinity: Tyvelose-Containing O-Antigen Binds with ~7 kJ/mol Higher Free Energy than Paratose-Containing Analog

Bacteriophage P22 tailspike protein (P22TSP) recognizes O-antigen octasaccharides from Salmonella serovars that differ only in their 3,6-dideoxyhexose substituent: tyvelose in S. Enteritidis, abequose in S. Typhimurium, and paratose in S. Paratyphi A [1]. Isothermal titration calorimetry (ITC) at 20°C demonstrated that S. Paratyphi A octasaccharide (containing paratose) binds P22TSP with a binding free energy difference (ΔΔG) of approximately 7 kJ/mol lower affinity compared to S. Typhimurium (abequose) and S. Enteritidis (tyvelose) octasaccharides [2]. The reduced affinity for paratose arises from an energetically unfavorable φ/ψ glycosidic bond angle combination that forces binding as a non-solution conformer, whereas tyvelose- and abequose-containing octasaccharides bind as solution-like conformers [3].

bacteriophage recognition carbohydrate-protein interactions isothermal titration calorimetry

Anomeric Configuration-Dependent Antibody Recognition: β-Tyvelose Epitope Binds Monoclonal Antibodies; α-Tyvelose Does Not

In Trichinella spiralis, tyvelose caps the terminal position of immunodominant N-glycans. Immunochemical assays with four monoclonal antibodies (mAbs) generated from T. spiralis-infected rats demonstrated that three of the four mAbs bound exclusively to BSA glycoconjugates bearing the synthetic β-D-Tyvp(1→3)-β-D-GalNAcp epitope, showing no detectable binding to the corresponding α-D-Tyvp(1→3)-β-D-GalNAcp-BSA glycoconjugate [1]. Monosaccharide and disaccharide glycoside inhibition assays mirrored these direct binding results, confirming the β-anomeric linkage as essential for antibody recognition [2]. Furthermore, anti-tyvelose monoclonal antibodies administered to rat pups (2.5 mg/20 g) led to expulsion of first-stage T. spiralis larvae from the intestine within one hour, demonstrating functional in vivo protective activity [3].

monoclonal antibody specificity glycoconjugate vaccines Trichinella spiralis

Monoclonal Antibody Serotyping Specificity: Anti-Tyvelose mAb Discriminates Salmonella Serogroup D1 from A, B, and D2

A murine monoclonal antibody (mAb) raised against Salmonella serogroup D1 lipopolysaccharide (LPS) was characterized for its epitope specificity. The antibody reacted strongly with the trisaccharide tyvelose α1→3 mannose α1→4 rhamnose, but showed no cross-reactivity with Salmonella strains from O serogroups A, B, or D2 [1]. Sodium meta-periodate treatment, which oxidizes carbohydrate vicinal hydroxyl groups, completely destroyed the reactivity of serogroup D1 O-antigen with this mAb, confirming that the epitope is carbohydrate-based and tyvelose-dependent [2]. The mAb was validated as a useful serotyping reagent for identifying serogroup D1 Salmonella and differentiating between D1 and D2 strains that possess identical flagellar H antigens [3].

Salmonella diagnostics monoclonal antibody reagents LPS serotyping

Unique Structural NMR Signatures Distinguish Tyvelose from Other 3,6-Dideoxyhexoses

Tyvelose was identified and structurally characterized in Agromyces cerinus cell walls using a combination of thin-layer chromatography, gas-liquid chromatography, mass spectrometry, and comprehensive ¹H and ¹³C NMR spectroscopy [1]. The sugar was isolated, purified, and its NMR spectroscopic profile established, confirming it as 3,6-dideoxy-D-arabino-hexose [2]. In contrast, the related 3,6-dideoxyhexoses abequose, paratose, colitose, and ascarylose possess distinct stereochemical configurations (D-xylo, D-ribo, L-xylo, and D-arabino, respectively) that yield unique NMR chemical shift patterns and coupling constants [3]. Notably, tyvelose was not detected in the cell walls of other actinomycetes and Gram-positive bacteria examined, underscoring its taxonomically restricted distribution [4]. Quantitative NMR data for methyl α-D-tyvelopyranoside are available, providing reference values for the ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants that are diagnostic for this sugar .

NMR spectroscopy carbohydrate structural analysis analytical chemistry

Biosynthetic Pathway Divergence: Tyvelose is the Only 3,6-Dideoxyhexose Synthesized from Another 3,6-Dideoxyhexose

Among the five known naturally occurring 3,6-dideoxyhexoses (abequose, tyvelose, paratose, colitose, and ascarylose), tyvelose occupies a unique biosynthetic position. Enzymatic studies established that CDP-tyvelose is synthesized from CDP-paratose via the action of CDP-paratose-2-epimerase (encoded by rfbE) in Salmonella serogroup D [1]. Thus, tyvelose is the only 3,6-dideoxyhexose that is synthesized from another member of this class of sugars; all others are derived directly from CDP-4-keto-3,6-dideoxy-D-glucose intermediates without passing through another 3,6-dideoxyhexose intermediate [2]. The rfbE gene, required for the conversion of CDP-paratose to CDP-tyvelose in serogroup D, is also present but inactivated by mutation in serogroup A strains, providing genetic evidence that paratose-producing strains evolved from tyvelose-producing ancestors [3]. Amino acid sequence identity between homologous reductases in the pathway is as low as 26% (e.g., between rfbJ and rfbS), highlighting the divergent evolution of these specialized biosynthetic enzymes [4].

carbohydrate biosynthesis enzymology metabolic engineering

Recommended Research and Industrial Applications for Tyvelose (CAS 554-04-1) Based on Quantitative Differentiation Evidence


Salmonella Serotyping Reagent Development and Diagnostic Assays

Tyvelose is the definitive immunodominant sugar for Salmonella enterica serogroup D (O9 antigen) [1]. Monoclonal antibodies raised against tyvelose-containing trisaccharides (tyvelose α1→3 mannose α1→4 rhamnose) exhibit strict serogroup D1 specificity with no cross-reactivity to serogroups A, B, or D2 [2]. This high specificity makes tyvelose and tyvelose-containing glycoconjugates essential positive controls and calibration standards in ELISA, lateral flow, and agglutination-based diagnostic kits for Salmonella serotyping. Substitution with abequose (group B) or paratose (group A) will yield false-negative results for group D strains.

Synthesis of Trichinella spiralis Neoglycoconjugate Antigens for Vaccine and Serodiagnostic Research

The β-linked tyvelose epitope (β-D-Tyvp(1→3)-β-D-GalNAcp) is the immunodominant determinant on T. spiralis larval glycoproteins and is required for recognition by protective monoclonal antibodies; the α-linked analog is immunologically inactive [3]. Anti-tyvelose mAbs protect the intestine against infection and mediate expulsion of first-stage larvae within one hour of administration [4]. Synthetic tyvelose is therefore essential for preparing β-configured neoglycoconjugates used in vaccine development, serodiagnostic ELISA optimization, and studies of antibody-mediated protection against trichinellosis.

Carbohydrate-Protein Interaction Studies and Biosensor Development

Tyvelose-containing O-antigen octasaccharides bind phage P22 tailspike protein with thermodynamic and conformational properties distinct from paratose- and abequose-containing analogs [5]. Isothermal titration calorimetry reveals a ΔΔG of ~7 kJ/mol difference in binding free energy, with tyvelose/abequose octasaccharides binding as solution-like conformers while paratose octasaccharides bind as non-solution conformers [6]. Researchers developing surface plasmon resonance (SPR) biosensors, glycan arrays, or phage-based bacterial detection platforms require authentic tyvelose to generate accurate binding affinity baselines and to study the molecular basis of serotype-specific carbohydrate recognition.

Natural Product Structure Elucidation and NMR Reference Standard

Tyvelose has been identified as a cell wall component in Agromyces species and in O-antigens of Yersinia entomophaga, with its presence confirmed by 1D and 2D NMR spectroscopy [7]. Authentic tyvelose serves as an indispensable reference standard for NMR-based structural elucidation of bacterial polysaccharides. Its unique stereochemistry (D-arabino configuration) yields diagnostic ¹H and ¹³C chemical shifts and coupling constants that distinguish it from the D-xylo (abequose), D-ribo (paratose), and L-xylo (colitose) 3,6-dideoxyhexoses [8].

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